3,4-dimethyl-N-(2-oxoindolin-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dimethyl-N-(2-oxoindolin-5-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a small molecule that has been synthesized using different methods and has shown promising results in several studies.
Scientific Research Applications
Antiviral Activity
Indole derivatives, including our compound of interest, have demonstrated antiviral properties. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives exhibited inhibitory activity against influenza A virus .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives showed potency against Coxsackie B4 virus .
Anti-Inflammatory and Analgesic Activities
Compounds such as (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide exhibited anti-inflammatory and analgesic effects, comparable to established drugs like indomethacin and celecoxib .
Cytotoxicity Against Cancer Cells
3,4-dimethyl-N-(2-oxoindolin-5-yl)benzamide: and related compounds were evaluated for cytotoxicity against human cancer cell lines. Notably, they showed activity against colon cancer (SW620), prostate cancer (PC3), and lung cancer (NCI-H23) cells .
Antioxidant Properties
Although specific data on antioxidant activity are scarce, indole derivatives often exhibit antioxidant effects. Further research could explore this aspect for our compound.
Mechanism of Action
Target of Action
The primary targets of 3,4-dimethyl-N-(2-oxoindolin-5-yl)benzamide are protein kinases . These enzymes play a crucial role in regulating cellular processes such as cell division, metabolism, and signal transduction .
Mode of Action
3,4-dimethyl-N-(2-oxoindolin-5-yl)benzamide interacts with its targets by inhibiting their activity . It has shown significant inhibitory effects on various protein kinases, including RET, KIT, cMet, VEGFR1,2, FGFR1, PDFGR, and BRAF . This inhibition disrupts the normal functioning of these enzymes, leading to changes in the cellular processes they regulate .
Biochemical Pathways
The inhibition of protein kinases by 3,4-dimethyl-N-(2-oxoindolin-5-yl)benzamide affects multiple biochemical pathways. These include pathways involved in cell division and growth, signal transduction, and metabolism . The disruption of these pathways can lead to downstream effects such as the inhibition of cell proliferation .
Pharmacokinetics
The compound’s solubility and protein binding properties are important factors that can influence its bioavailability
Result of Action
The result of 3,4-dimethyl-N-(2-oxoindolin-5-yl)benzamide’s action is the inhibition of cell proliferation . By inhibiting the activity of key protein kinases, the compound disrupts normal cellular processes, leading to a decrease in cell growth and division .
properties
IUPAC Name |
3,4-dimethyl-N-(2-oxo-1,3-dihydroindol-5-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-10-3-4-12(7-11(10)2)17(21)18-14-5-6-15-13(8-14)9-16(20)19-15/h3-8H,9H2,1-2H3,(H,18,21)(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJPGJUUZJKCTO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethyl-N-(2-oxoindolin-5-yl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.